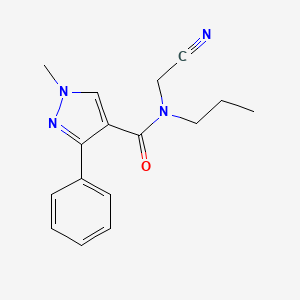

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like thermal analysis can be used to study these properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic compounds due to its reactive cyano and carbonyl groups. These groups can react with bidentate reagents to form a diverse range of heterocycles, which are crucial in medicinal chemistry for creating new therapeutic agents .

Biological Activity Studies

The derivatives of N-cyanoacetamides, like our compound of interest, have been studied for their biological activities. They have drawn attention in biochemistry for their potential in developing chemotherapeutic agents, making them valuable for pharmaceutical research .

Nanocrystal Technology

In the field of nanotechnology, similar cyanomethyl compounds are used to modify the surface properties of nanocrystals. This modification can enhance the solubility, stability, and bioavailability of nanocrystals, which is essential for their application in drug delivery systems .

Chemical Intermediate

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide can act as a chemical intermediate in organic synthesis. It can be used to introduce the cyanomethyl group into other molecules, which is a valuable step in synthesizing complex organic compounds .

Development of Diagnostic Agents

The compound’s structure allows for the creation of diagnostic agents. By attaching it to specific biomarkers, it can be used to develop contrast agents for imaging techniques such as MRI, aiding in the diagnosis of various diseases .

Agricultural Chemistry

In agricultural chemistry, compounds with the cyanomethyl moiety are explored for their potential as precursors to agrochemicals. They could be used to synthesize pesticides or herbicides that are more effective and environmentally friendly .

Material Science

Due to its unique chemical properties, this compound could be used in material science to create novel polymers with specific characteristics, such as increased strength or thermal stability .

Catalysis

The compound might be used as a ligand in catalysis, potentially improving the efficiency of certain chemical reactions. This application could be particularly useful in industrial processes, where even small increases in efficiency can lead to significant cost savings .

Wirkmechanismus

Target of Action

The primary target of N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is Tubulin , a protein crucial to microtubule structure and function . Tubulin is a target for cancer therapies, and its inhibition can disrupt the division of rapidly dividing cancer cells, leading to their death .

Mode of Action

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide interacts with its target, Tubulin, resulting in significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells . The compound’s interaction with Tubulin suggests enhanced stability due to diverse amino acid interactions .

Biochemical Pathways

The compound affects the Systemic Acquired Resistance (SAR) pathway in plants, which is a potent innate immunity system against a broad range of pathogens . The SAR pathway is induced through the salicylic acid-mediated pathway . N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is able to induce a broad range of disease resistance in tobacco and rice and induces SAR marker gene expression without SA accumulation in tobacco .

Result of Action

The result of the compound’s action is the induction of a broad range of disease resistance in tobacco and rice, and the induction of SAR marker gene expression without SA accumulation in tobacco . This suggests that the compound activates SAR, independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-3-10-20(11-9-17)16(21)14-12-19(2)18-15(14)13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYLPQZHXBXWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B2363060.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2363067.png)

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)

![2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2363075.png)

![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)